molecular formula C19H22N2O4S2 B2409302 2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886922-68-5

2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

货号: B2409302
CAS 编号: 886922-68-5
分子量: 406.52
InChI 键: DPSVSKAKBRBGHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[(2-ethylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-2-27(24,25)15-11-7-6-9-13(15)18(23)21-19-16(17(20)22)12-8-4-3-5-10-14(12)26-19/h6-7,9,11H,2-5,8,10H2,1H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSVSKAKBRBGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O4S2
  • Molecular Weight : 406.52 g/mol
  • Key Functional Groups : Ethylsulfonyl group, benzamido group, and a tetrahydro-cyclohepta[b]thiophene core.

This structure contributes to the compound's unique reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds within the cyclohepta[b]thiophene class exhibit significant antiproliferative activity . A study demonstrated that related compounds showed potent inhibition of cancer cell growth across various cell lines, including A549 (lung cancer), OVACAR-4, and T47D (breast cancer) cells. For instance:

  • Compound 17 , structurally similar to our target compound, exhibited GI50 values in the submicromolar range against multiple cancer cell lines, indicating strong anticancer potential .

The mechanism of action for these compounds often involves:

  • Induction of Apoptosis : Activation of caspases (3, 8, and 9) leading to programmed cell death.
  • Cell Cycle Arrest : Compounds induce G2/M phase arrest in cancer cells.
  • Inhibition of Tubulin Polymerization : Similar to nocodazole, a known antimitotic drug .

Antimicrobial Activity

The compound has shown promise against Mycobacterium tuberculosis by targeting Polyketide synthase 13 (Pks13), crucial for mycolic acid synthesis. Inhibition of this enzyme disrupts the bacterial cell wall integrity, leading to decreased viability of the pathogen .

Study on Anticancer Activity

A comprehensive screening involving 60 human cancer cell lines revealed that compounds related to our target compound exhibited:

  • High Growth Inhibition : Compound 17 showed >80% inhibition in 20 different cancer cell lines.
  • Cytotoxicity Assessment : Evaluated using LC50 values; compounds demonstrated selective toxicity towards cancerous cells while sparing normal cells .

In Vivo Studies

In vivo efficacy studies using murine models indicated that treatment with related cyclohepta[b]thiophenes resulted in significant tumor size reduction compared to untreated controls. This highlights the potential for further development as anticancer therapeutics .

Data Summary Table

Property/ActivityDescription
Molecular Weight406.52 g/mol
Anticancer ActivityPotent GI50 values in submicromolar range
MechanismInduces apoptosis; inhibits tubulin polymerization
Antimicrobial TargetPks13 in Mycobacterium tuberculosis
In Vivo EfficacySignificant tumor growth reduction

常见问题

Q. Table 1. Bioactivity of Key Analogs

CompoundSubstituentAnti-TB IC50 (µM)Anticancer IC50 (µM)
Parent CompoundEthylsulfonyl0.82.0 (HepG2)
Trifluoromethyl DerivativeCF32.55.5 (MCF-7)
Methoxy DerivativeOCH31.23.8 (HepG2)
Data adapted from .

Advanced: What strategies enhance the compound’s bioavailability?

  • Prodrug Design : Convert the carboxamide to ester prodrugs (e.g., ethyl ester derivatives) to improve membrane permeability .
  • Formulation Optimization : Use nanocarriers (e.g., liposomes) to enhance solubility, as the ethylsulfonyl group alone provides limited aqueous stability .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzamide moiety while retaining target affinity .

Advanced: How to validate analytical methods for purity assessment?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions, then quantify degradation products via HPLC-MS .
  • Cross-Validation : Compare NMR integration data with HPLC peak areas to ensure consistency in purity measurements .
  • Limit of Detection (LOD) : Establish LOD <0.1% for impurities using gradient elution protocols .

Advanced: What computational tools aid in designing novel analogs?

  • Molecular Docking : Use AutoDock Vina to predict binding poses with Pks13 (PDB: 5V3X) or HIV-1 RNase H (PDB: 3KT7) .
  • QSAR Modeling : Train models on datasets of cycloheptathiophene derivatives to predict IC50 values based on substituent electronegativity and logP .
  • ADMET Prediction : Employ SwissADME to optimize pharmacokinetic properties (e.g., reduce CYP450 inhibition risk) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。